molecular formula C6H5FIN B1303420 4-Fluoro-2-iodoaniline CAS No. 61272-76-2

4-Fluoro-2-iodoaniline

Cat. No. B1303420
CAS RN: 61272-76-2
M. Wt: 237.01 g/mol
InChI Key: SETOTRGVPANENO-UHFFFAOYSA-N
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Description

4-Fluoro-2-iodoaniline is an organic chemical synthesis intermediate . It is a clear yellow to deep yellow liquid .


Molecular Structure Analysis

The molecular formula of this compound is C6H5FIN . The molecular weight is 237.01 g/mol .


Physical And Chemical Properties Analysis

This compound is a clear yellow to deep yellow liquid . It is not miscible in water and is stable under recommended storage conditions . It is incompatible with oxidizing agents .

Scientific Research Applications

Synthesis of Antitumor Compounds

4-Fluoro-2-iodoaniline has been utilized in the synthesis of antitumor compounds. A study by McCarroll et al. (2007) details the use of 2-iodoaniline and 5-fluoro-2-iodoaniline in the production of sulfonamides, which undergo Sonogashira couplings to create compounds that inhibit cancer cell lines, particularly in colon and renal origins (McCarroll et al., 2007).

Influence on Nonbonding Interactions

Pietruś et al. (2021) investigated a series of 4-halogeno aniline derivatives, including this compound, to understand the impact of fluorine substitution on noncovalent interactions, such as halogen bonds and hydrogen bonds. These interactions are crucial in the formation of fluorinated/halogenated drug-protein complexes (Pietruś et al., 2021).

Photochemistry of Haloanilines

Freccero et al. (2003) studied the photochemistry of 4-haloanilines, including 4-iodoaniline, in different solvents. Their research is significant for understanding the photodegradation of halogenated aromatic pollutants and the phototoxic effects of some fluorinated drugs (Freccero et al., 2003).

Use in Radiopharmaceuticals

Vaidyanathan et al. (1994) developed (4-[18F]fluoro-3-iodobenzyl)guanidine, a potential analogue for positron emission tomography, starting from compounds including this compound. This compound shows potential as a useful positron-emitting analogue for imaging applications (Vaidyanathan et al., 1994).

Environmental Impact Studies

Research by Duckett et al. (2003) used 2-fluoro-4-iodoaniline to study its metabolic fate in earthworms, demonstrating a method to track the metabolism of iodinated compounds in environmental species (Duckett et al., 2003).

Safety and Hazards

4-Fluoro-2-iodoaniline is harmful if swallowed and in contact with skin. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

One study suggests that 2-Fluoro-4-iodoaniline passivates the surface of perovskite films to enhance photovoltaic properties . This indicates potential future directions in the field of photovoltaic technology.

properties

IUPAC Name

4-fluoro-2-iodoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FIN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SETOTRGVPANENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380847
Record name 4-fluoro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61272-76-2
Record name 4-Fluoro-2-iodoaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61272-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-fluoro-2-iodoaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-iodoaniline
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Synthesis routes and methods

Procedure details

A mixture of 22 g. of 4-fluoroaniline, 50 g. of iodine, 25 g. of calcium carbonate, 75 ml. of ether and 75 ml. of water is heated at reflux for 48 hours. The ether is removed by distillation and the excess iodine is destroyed by addition of sodium thiosulfate. Steam distillation and recrystallization from petroleum ether gives 4-fluoro-2-iodoaniline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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